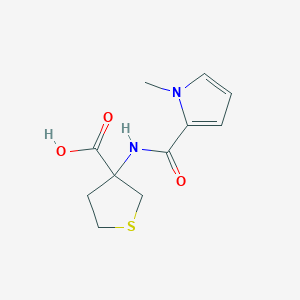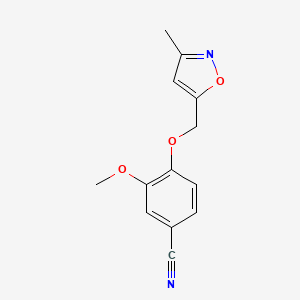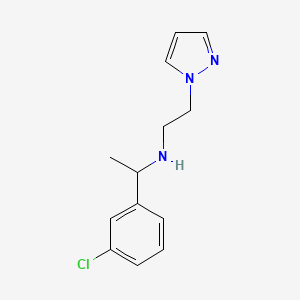
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features both pyrrole and thiophene rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carboxylic acid with a suitable thiophene derivative under acidic conditions. The reaction may proceed through the formation of an intermediate amide, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted pyrrole and thiophene compounds .
Scientific Research Applications
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: Shares the pyrrole ring structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrrole ring.
3-(1-Methyl-1h-pyrrole-2-carboxamido)thiophene-2-carboxylic acid: Similar structure but with different ring positions.
Uniqueness
3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combination of pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-[(1-methylpyrrole-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-13-5-2-3-8(13)9(14)12-11(10(15)16)4-6-17-7-11/h2-3,5H,4,6-7H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
FUYDKIANTIKTBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2(CCSC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)



![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)


![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)






